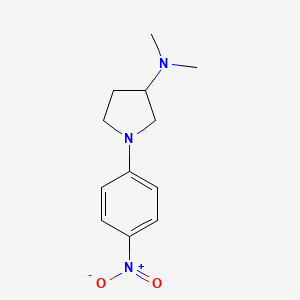![molecular formula C17H14BrN3 B8645019 2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline](/img/structure/B8645019.png)
2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline is a complex organic compound that features a quinoline core linked to an azetidine ring, which is further substituted with a 3-bromo-pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline typically involves multiple steps, starting with the preparation of the quinoline and azetidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The exact methods can vary depending on the scale and desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The conditions can vary, but they often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline or azetidine rings.
Applications De Recherche Scientifique
2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of 2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the application. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. The exact pathways involved can vary, but they often include key biochemical processes such as signal transduction or metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a pyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also feature a brominated pyridine ring and have been studied for their medicinal properties.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyridine ring and are known for their anti-fibrotic activities.
Uniqueness
What sets 2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline apart is its unique combination of a quinoline core with an azetidine ring and a brominated pyridine moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H14BrN3 |
|---|---|
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline |
InChI |
InChI=1S/C17H14BrN3/c18-14-5-3-9-19-17(14)21-10-13(11-21)16-8-7-12-4-1-2-6-15(12)20-16/h1-9,13H,10-11H2 |
Clé InChI |
SBMQUJCFZCMIFU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=C(C=CC=N2)Br)C3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
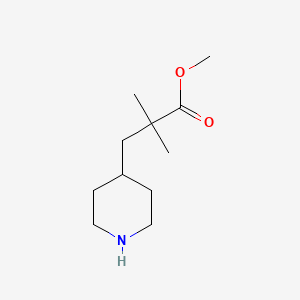
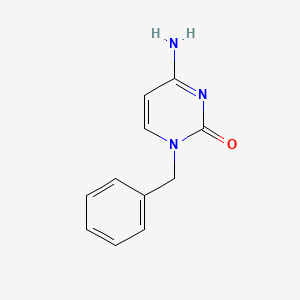
![N-[4-(Aminomethyl)-2-chloro-6-methylphenyl]acetamide](/img/structure/B8644940.png)
![Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8644948.png)
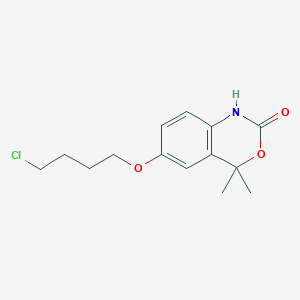
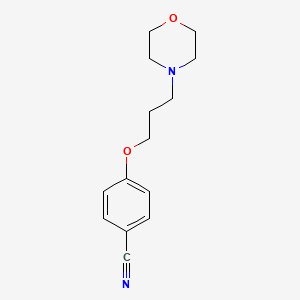
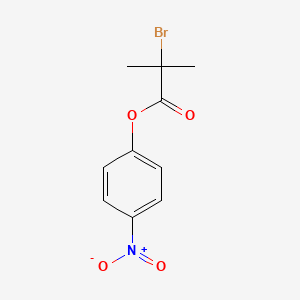

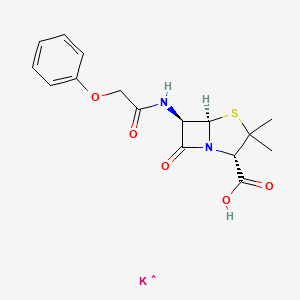


![4-[2-(5,6-Dimethoxy-2-methyl-1H-indol-3-yl)ethyl]piperazin-1-amine](/img/structure/B8645014.png)

